hsst5 Receptor Selectivity: 4-Aminobutyl vs. 2-Aminoethyl Spacer
In a direct head-to-head comparison within the same cyclic hexapeptide scaffold c[Phe11-Xaa6-Phe7-D-Trp8-Lys9-Thr10], the Nlys analog (Xaa = N-(4-aminobutyl)glycine) demonstrated enhanced binding potency to the recombinant human somatostatin receptor subtype 5 (hsst5) compared to the Ndab analog (Xaa = N-(2-aminoethyl)glycine), while maintaining identical binding potency to the hsst2 receptor [1]. The conformational basis was established by NMR and molecular dynamics: the Nlys butyl side chain extends sufficiently to engage a negatively charged binding domain on hsst5, whereas the shorter Ndab ethyl side chain cannot reach this pocket [2]. A negatively charged Nasp analog (Xaa = N-(2-carboxyethyl)glycine) lost binding to hsst receptors entirely, confirming the requirement for both a basic residue and adequate spacer length [1].
| Evidence Dimension | hsst5 receptor binding potency (qualitative enhancement) and hsst2 binding (maintained) |
|---|---|
| Target Compound Data | Nlys analog (4-aminobutyl spacer): enhanced hsst5 binding vs. Ndab; identical hsst2 binding vs. Ndab |
| Comparator Or Baseline | Ndab analog (2-aminoethyl spacer): lower hsst5 binding; identical hsst2 binding. Nasp analog (2-carboxyethyl): lost binding to hsst receptors entirely. Parent compound L-363,301: reference binding. |
| Quantified Difference | Nlys > Ndab for hsst5 binding (exact IC50 values not publicly available in abstract; reported as qualitative enhancement); Nlys = Ndab for hsst2. Both Nlys and Ndab >> Nasp (inactive). |
| Conditions | Recombinant human somatostatin receptor binding assays (hsst1–5); cyclic hexapeptide scaffold c[Phe11-Xaa6-Phe7-D-Trp8-Lys9-Thr10]; 1H NMR conformational analysis in DMSO at 300 K with distance geometry and molecular dynamics simulations |
Why This Matters
For researchers designing hsst5-selective somatostatin analogs, the 4-aminobutyl spacer of Fmoc-N-(4-aminobutyl)-glycine hydrochloride provides a critical spatial attribute that the shorter 2-aminoethyl analog cannot replicate, directly impacting receptor subtype selectivity.
- [1] Tran, T.-A.; Mattern, R.-H.; Morgan, B.A.; Taylor, J.E.; Goodman, M. Synthesis and binding potencies of cyclic hexapeptide analogs of somatostatin incorporating acidic and basic peptoid residues. J. Pept. Res. 1999, 53, 134–145. View Source
- [2] Mattern, R.-H.; Tran, T.-A.; Goodman, M. Conformational analyses by 1H NMR and computer simulations of cyclic hexapeptides related to somatostatin containing acidic and basic peptoid residues. J. Pept. Sci. 2002. View Source
